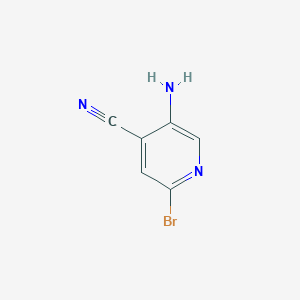![molecular formula C12H24N4 B11731300 [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731300.png)
[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound with a complex structure that includes both an amine group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it a useful tool for studying molecular interactions .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar pyrazole ring but includes a morpholine group instead of the diethylaminoethyl group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound also contains a pyrazole ring but has different substituents.
Uniqueness: The uniqueness of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylaminoethyl group and the pyrazole ring. This combination provides a unique set of chemical properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C12H24N4 |
|---|---|
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[(1-ethylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-15(5-2)8-7-13-9-12-10-14-16(6-3)11-12/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
WUHSXHFSSXHIGA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CNCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731217.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)


![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11731263.png)
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)

![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731281.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731288.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731294.png)
